molecular formula C18H16BrN3O3 B4720972 2-{[4-(5-bromo-2-furoyl)-1-piperazinyl]carbonyl}-1H-indole

2-{[4-(5-bromo-2-furoyl)-1-piperazinyl]carbonyl}-1H-indole

Cat. No. B4720972
M. Wt: 402.2 g/mol
InChI Key: ALMKRKRTQHZYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(5-bromo-2-furoyl)-1-piperazinyl]carbonyl}-1H-indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indole and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 2-{[4-(5-bromo-2-furoyl)-1-piperazinyl]carbonyl}-1H-indole is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to modulate the activity of certain neurotransmitters in the brain, which may explain its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
2-{[4-(5-bromo-2-furoyl)-1-piperazinyl]carbonyl}-1H-indole has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to modulate the activity of certain neurotransmitters in the brain, which may explain its anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[4-(5-bromo-2-furoyl)-1-piperazinyl]carbonyl}-1H-indole in lab experiments is its potential applications in cancer research and neuroscience. Additionally, this compound has been synthesized through various methods, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of this compound.

Future Directions

There are several future directions for research on 2-{[4-(5-bromo-2-furoyl)-1-piperazinyl]carbonyl}-1H-indole. One direction is to further study its potential applications in cancer research and neuroscience. Additionally, further research is needed to determine the optimal dosage and potential side effects of this compound. Another direction is to study the potential use of this compound as a drug delivery system. Overall, further research on this compound has the potential to lead to significant advancements in various fields.
Conclusion:
In conclusion, 2-{[4-(5-bromo-2-furoyl)-1-piperazinyl]carbonyl}-1H-indole is a chemical compound that has potential applications in various fields. The synthesis of this compound has been achieved through various methods, and it has been studied for its potential applications in cancer research and neuroscience. The mechanism of action of this compound is not fully understood, but it has been shown to have various biochemical and physiological effects. Further research is needed to determine the optimal dosage and potential side effects of this compound, as well as its potential use as a drug delivery system.

Scientific Research Applications

2-{[4-(5-bromo-2-furoyl)-1-piperazinyl]carbonyl}-1H-indole has been studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. Additionally, this compound has potential applications in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(1H-indole-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O3/c19-16-6-5-15(25-16)18(24)22-9-7-21(8-10-22)17(23)14-11-12-3-1-2-4-13(12)20-14/h1-6,11,20H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMKRKRTQHZYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(O2)Br)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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